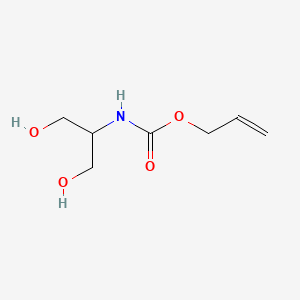

Allyl (1,3-dihydroxypropan-2-yl)carbamate

CAS No.:

Cat. No.: VC13490805

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO4 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | prop-2-enyl N-(1,3-dihydroxypropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C7H13NO4/c1-2-3-12-7(11)8-6(4-9)5-10/h2,6,9-10H,1,3-5H2,(H,8,11) |

| Standard InChI Key | NVRGNVBNGVWEEN-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NC(CO)CO |

| Canonical SMILES | C=CCOC(=O)NC(CO)CO |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is allyl N-(1,3-dihydroxypropan-2-yl)carbamate, reflecting its structural components: an allyloxycarbonyl group (-O-CO-O-CH₂-CH=CH₂) bonded to the nitrogen of a 1,3-dihydroxypropan-2-ylamine moiety . Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.16 g/mol .

Structural Characterization

The molecule features a central secondary amine connected to two primary alcohol groups (-CH₂OH) and a carbamate group (-O-CO-NH-). The allyl group (-CH₂-CH=CH₂) introduces unsaturation, enabling thiol-ene click chemistry or radical polymerization . Spectroscopic analyses confirm the presence of key functional groups:

-

NMR: NMR (CDCl₃) shows resonances at δ 5.94–5.65 ppm (NH), 5.20–5.05 ppm (allyl CH₂=CH), and 3.50–3.27 ppm (CH₂OH and CH(NH) groups) .

-

IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), and 1640 cm⁻¹ (N-H) align with carbamate functionality .

Synthesis and Optimization

Reaction Mechanism

The synthesis involves reacting 2-amino-1,3-propanediol (serinol) with allyl chloroformate in a biphasic THF/water system under basic conditions (Na₂CO₃) :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage .

Process Parameters

-

Solvent System: A 1:1 THF/water ratio maximizes solubility of serinol while facilitating phase separation during extraction .

-

Temperature: Conducted at 0–5°C initially to minimize side reactions, followed by room-temperature stirring for 15 hours to ensure completion .

-

Yield: Typical isolated yields range from 70% to 88% after ethyl acetate extraction and solvent evaporation .

Table 1: Comparative Analysis of Carbamate Derivatives

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 45°C and decomposition onset at 210°C, consistent with carbamate thermal stability .

Applications in Materials Science

Polyurethane Synthesis

The bifunctional hydroxyl groups enable copolymerization with diisocyanates (e.g., hexamethylene diisocyanate) to form polyurethanes. The allyl group facilitates post-polymerization modifications, such as thiol-ene reactions, to introduce pendant functionalities (e.g., sulfhydryl or epoxy groups) .

Biomedical Materials

Preliminary studies suggest that allyl carbamate-modified hydrogels exhibit enhanced cell adhesion and controlled degradation rates, making them candidates for tissue engineering scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume